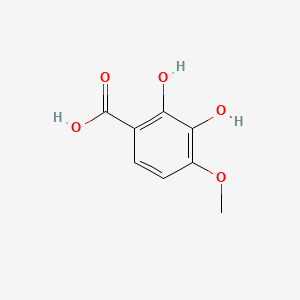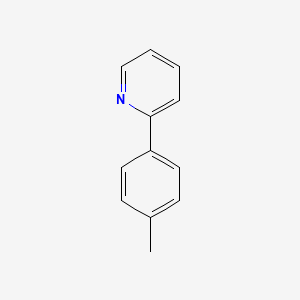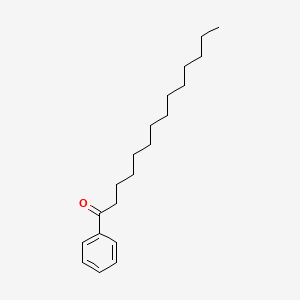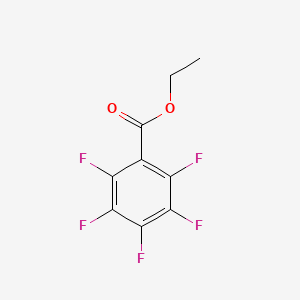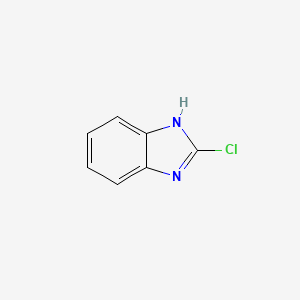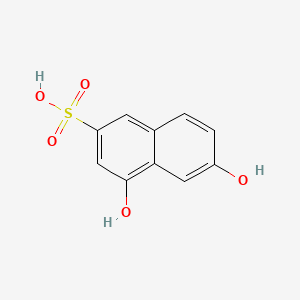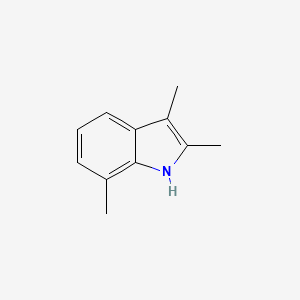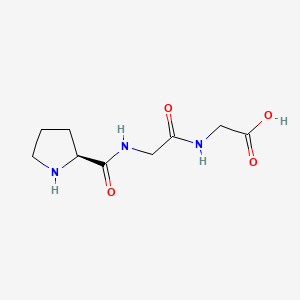
6-Chloro-2-phenylpyrimidin-4-amine
Descripción general
Descripción
6-Chloro-2-phenylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C10H8ClN3 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mecanismo De Acción
Target of Action
6-Chloro-2-phenyl-4-pyrimidinamine is a compound used in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-phenyl-4-pyrimidinamine. For instance, it has been studied for its effects on ecosystems and its role in pollution management. .
Análisis Bioquímico
Biochemical Properties
6-Chloro-2-phenyl-4-pyrimidinamine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and proteins. It has been evaluated as a kinase inhibitor with antiproliferative activity against cancer cell lines . The compound interacts with enzymes such as protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . These interactions often involve binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
6-Chloro-2-phenyl-4-pyrimidinamine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a potent inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor frequently misregulated in diffuse large B-cell lymphoma (DLBCL) . By blocking the interaction of BCL6 with its corepressors, 6-Chloro-2-phenyl-4-pyrimidinamine reactivates BCL6 target genes in a dose-dependent manner, leading to the inhibition of DLBCL cell proliferation both in vitro and in vivo .
Molecular Mechanism
At the molecular level, 6-Chloro-2-phenyl-4-pyrimidinamine exerts its effects through binding interactions with biomolecules and enzyme inhibition. It specifically targets protein kinases, binding to their active sites and preventing the transfer of phosphate groups from ATP to amino acid residues in protein substrates . This inhibition disrupts cellular signaling processes, leading to altered cell growth, differentiation, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-phenyl-4-pyrimidinamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-2-phenyl-4-pyrimidinamine remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 6-Chloro-2-phenyl-4-pyrimidinamine vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and suppresses tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. Threshold effects have been noted, where a certain dosage level is required to achieve the desired therapeutic effect without inducing toxicity.
Metabolic Pathways
6-Chloro-2-phenyl-4-pyrimidinamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall bioactivity . Specific enzymes responsible for the metabolism of 6-Chloro-2-phenyl-4-pyrimidinamine have been identified, and their interactions with the compound play a crucial role in determining its pharmacokinetic properties.
Transport and Distribution
Within cells and tissues, 6-Chloro-2-phenyl-4-pyrimidinamine is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 6-Chloro-2-phenyl-4-pyrimidinamine are essential for its bioavailability and effectiveness in targeting specific enzymes and proteins.
Subcellular Localization
The subcellular localization of 6-Chloro-2-phenyl-4-pyrimidinamine influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with target enzymes and proteins, thereby modulating its biochemical and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenylpyrimidin-4-amine typically involves the reaction of 2-phenylpyrimidine with chlorinating agents. One common method involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Formation of 2-phenylpyrimidin-4-amine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-phenylpyrimidin-4-amine.
Aplicaciones Científicas De Investigación
6-Chloro-2-phenylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyrimidin-4-amine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6-Bromo-2-phenylpyrimidin-4-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
6-Chloro-2-phenylpyrimidin-4-amine is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its non-chlorinated analogs.
Propiedades
IUPAC Name |
6-chloro-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEJJLBDMKBGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312199 | |
| Record name | 6-chloro-2-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90799-81-8 | |
| Record name | 6-CHLORO-2-PHENYL-4-PYRIMIDINAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
